

An In-depth Technical Guide to 2,6-Dibromo-4-isopropylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-isopropylaniline

Cat. No.: B1295397

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

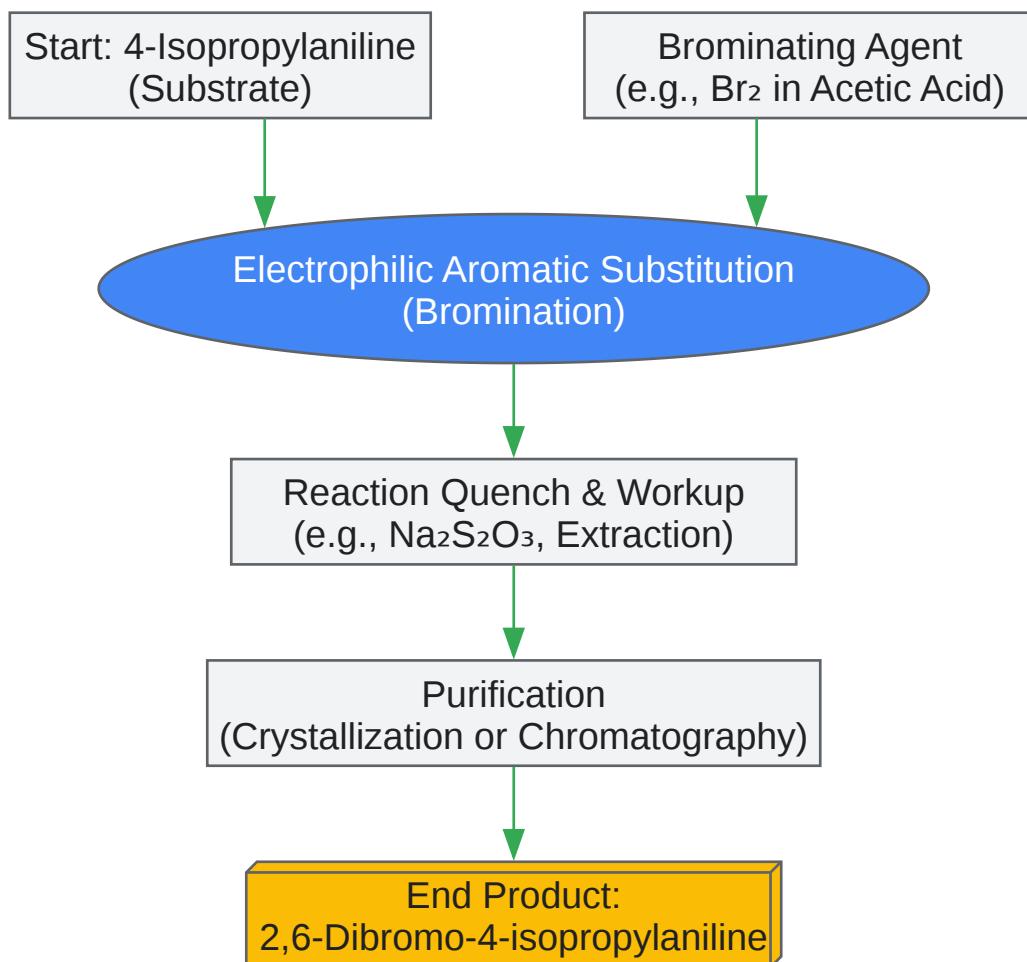
Executive Summary

2,6-Dibromo-4-isopropylaniline is a substituted aniline compound characterized by a benzene ring functionalized with an amino group, two bromine atoms, and an isopropyl group. Its unique substitution pattern, featuring bulky ortho-bromo groups and a para-isopropyl substituent, makes it a valuable intermediate in synthetic organic chemistry. The presence of multiple reactive sites—the nucleophilic amino group and the bromine atoms suitable for cross-coupling reactions—positions it as a versatile building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic characterization, a plausible synthetic pathway, and safety information, tailored for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of **2,6-Dibromo-4-isopropylaniline** is defined by an aniline core with bromine atoms at positions 2 and 6, and an isopropyl group at position 4. This arrangement sterically hinders the amino group and influences the electronic properties of the aromatic ring.

Caption: 2D structure of **2,6-Dibromo-4-isopropylaniline**.


Chemical Identifiers and Properties

Quantitative data for **2,6-Dibromo-4-isopropylaniline** are summarized below.

Property	Value	Reference(s)
IUPAC Name	2,6-dibromo-4-(propan-2-yl)aniline	
CAS Number	10546-65-3	
Molecular Formula	C ₉ H ₁₁ Br ₂ N	
Molecular Weight	293.00 g/mol	
SMILES	CC(C)C1=CC(Br)=C(N)C(Br)=C1	
InChI Key	CJEBZUFROMNDEK-UHFFFAOYSA-N	
Appearance	Cream or pale pink or pale green powder	
Melting Point	43.5-49.5°C	
Purity	≥97.5% (GC)	
Topological Polar Surface Area (TPSA)	26.02 Å ²	
LogP	3.9172	

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of **2,6-Dibromo-4-isopropylaniline** is the direct electrophilic bromination of 4-isopropylaniline. The amino group is a strong activating group, directing the electrophiles (Br⁺) to the ortho and para positions. Since the para position is already occupied by the isopropyl group, bromination occurs at the two available ortho positions.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2,6-Dibromo-4-isopropylaniline**.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the laboratory-scale synthesis of **2,6-Dibromo-4-isopropylaniline** from 4-isopropylaniline.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution to 0-5°C using an ice bath.
- **Reagent Addition:** Prepare a solution of bromine (2.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted bromine. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, neutralize the mixture with a base (e.g., NaHCO_3) and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **2,6-Dibromo-4-isopropylaniline**.

Spectroscopic Characterization

While specific experimental spectra for **2,6-Dibromo-4-isopropylaniline** are not widely published, its structure allows for the reliable prediction of its key spectroscopic features. The NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and isopropyl protons.

Protons	Predicted δ (ppm)	Multiplicity	Integration	Coupling (J) Hz
-CH ₃ (isopropyl)	~1.2	Doublet (d)	6H	~7.0
-CH (isopropyl)	~2.8	Septet (sept)	1H	~7.0
-NH ₂ (amine)	~4.5	Broad Singlet (br s)	2H	N/A
Ar-H (aromatic)	~7.2	Singlet (s)	2H	N/A

Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,6-Dibromo-4-isopropylaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Parameters: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the N-H, C-H, and C-Br bonds.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Bond Vibration
Amine (N-H)	3300 - 3500	Symmetric & Asymmetric Stretch
Aromatic & Aliphatic (C-H)	2850 - 3100	Stretch
Aromatic (C=C)	1500 - 1600	Stretch
Aryl-Bromide (C-Br)	500 - 600	Stretch

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid **2,6-Dibromo-4-isopropylaniline** powder directly onto the ATR crystal.

- Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms.

m/z Value (Predicted)	Ion Description	Notes
291, 293, 295	$[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$	Molecular ion cluster. The ~1:2:1 intensity ratio is characteristic of two bromine atoms.
276, 278, 280	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the isopropyl group. This is a common fragmentation pathway.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).
- Detection: Detect the ions to generate a mass spectrum, which plots relative intensity against the m/z ratio.

Safety and Handling

2,6-Dibromo-4-isopropylaniline is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Type	GHS Hazard Statement(s)
Acute Toxicity	H301: Toxic if swallowed.
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Respiratory	H335: May cause respiratory irritation.

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromo-4-isopropylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295397#molecular-structure-of-2-6-dibromo-4-isopropylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com